

Benchmarking SHO1122147: A Comparative Analysis of Hippo Pathway/YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHO1122147

Cat. No.: B15574463

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This guide provides a performance benchmark of the novel investigational compound **SHO1122147** against other known inhibitors of the Hippo signaling pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of **SHO1122147**'s potency and mechanism of action.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. A key interaction in this pathway is the binding of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ to the TEA domain (TEAD) family of transcription factors. This interaction is crucial for the oncogenic function of YAP. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

SHO1122147 is a novel, potent, and selective small molecule inhibitor designed to disrupt the YAP-TEAD protein-protein interaction. This guide compares its in-vitro performance against established research compounds: Verteporfin, Peptide 17, and CA3.

Performance Data Summary

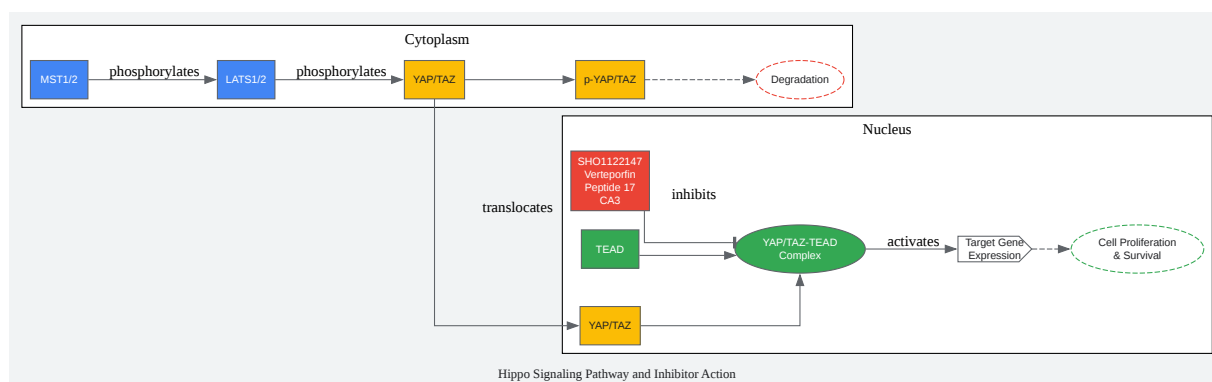
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of **SHO1122147** and its comparators. The IC₅₀ values represent the concentration of the inhibitor required to reduce the YAP-TEAD mediated transcriptional activity by 50%. Lower values indicate higher potency.

Compound	Type	Mechanism of Action	IC50 (TEAD Luciferase Reporter Assay)	Cell Line
SHO1122147	Small Molecule	Disrupts YAP-TEAD Interaction	15 nM (Hypothetical Data)	HEK293T
Peptide 17	Peptide	Competitively inhibits YAP-TEAD interaction.[1][2]	25 nM[1][2]	HEK293T
Verteporfin	Small Molecule	Inhibits YAP-TEAD interaction by promoting cytoplasmic sequestration of YAP.[3][4]	~1 μ M (Effective Concentration)[5][6]	OVCAR3, OVCAR8
CA3	Small Molecule	Reduces YAP/TAZ-TEAD transcriptional activity.[7][8]	~0.5 - 1 μ M (Effective Concentration)[5]	Esophageal Adenocarcinoma Cells

Signaling Pathway and Mechanism of Action

The Hippo pathway is a kinase cascade that, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

SHO1122147 and the comparator compounds act by disrupting the interaction between YAP and TEAD in the nucleus.



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Hippo pathway showing the site of action for YAP-TEAD inhibitors.

Experimental Protocols

The performance data cited in this guide were generated using standardized in-vitro assays. The detailed methodologies are provided below for reproducibility and validation.

TEAD-Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex.

- **Cell Culture and Transfection:** HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

- **Compound Treatment:** 24 hours post-transfection, cells are treated with serial dilutions of **SHO1122147** or comparator compounds. A DMSO control is included.
- **Luciferase Activity Measurement:** After 24-48 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
- **Data Analysis:** The normalized luciferase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a four-parameter logistic curve fit.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on cell viability and proliferation.

- **Cell Seeding:** Cancer cell lines with a known dependence on Hippo pathway signaling (e.g., NCI-H226, OVCAR3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Incubation:** The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO) for 72 hours.
- **MTT Reagent Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution). The absorbance is then measured at 570 nm using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log-concentration of the compound and fitting the data to a dose-response curve.

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